(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]
CAS No.:
Cat. No.: VC16014037
Molecular Formula: C31H22O2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H22O2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 1-[2-[(R)-hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H/t31-/m1/s1 |
| Standard InChI Key | IGROPODNLOBHGI-WJOKGBTCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2[C@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Introduction
Structural and Stereochemical Features
The core structure of (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene consists of two naphthalene units linked at the 1,1'-positions, forming a binaphthyl backbone. The (S) and (R) configurations at the 2- and 2'-positions introduce two distinct chiral centers, while the hydroxynaphthylmethyl substituent adds steric complexity. This arrangement creates a rigid, twisted geometry critical for enantioselective interactions.
X-ray crystallographic studies of related binaphthyl compounds, such as 8,8′-disubstituted derivatives, reveal torsion angles between naphthalene planes ranging from 106.96° to 118.87° . These angles are influenced by substituent steric effects, as seen in diphenylphosphine-modified binaphthyls, where bulky groups increase torsional strain . For the target compound, intramolecular hydrogen bonding between hydroxyl groups (O–H···O) likely stabilizes the conformation, as observed in structurally similar acetamide-binaphthyl hybrids . Deviations of oxygen atoms from aromatic planes (e.g., 0.075–0.164 Å in ) further highlight the subtle distortions imposed by substituents.
Table 1: Key Structural Parameters of Analogous Binaphthyl Derivatives
| Parameter | Value (Source) |
|---|---|
| Torsion angle | 106.96°–118.87° |
| O–H···O bond length | 1.82–2.12 Å |
| Planar deviation (O atoms) | 0.021–0.164 Å |
Synthetic Methodologies
The synthesis of (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene likely involves multi-step strategies common to binaphthyl derivatives. A plausible route includes:
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Oxidative Coupling: Formation of the binaphthyl backbone via Ullmann or Suzuki-Miyaura coupling, as employed for 7,7′-dimethoxy-binaphthyl precursors .
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Chiral Resolution: Diastereomeric salt formation using chiral resolving agents to isolate the (S) and (R) enantiomers, analogous to methods for 8,8′-diphosphine ligands .
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Functionalization: Introduction of the hydroxynaphthylmethyl group via nucleophilic addition or Friedel-Crafts alkylation, followed by hydroxylation .
Key challenges include controlling regioselectivity during substitution and preserving stereochemical integrity. For example, selective bromination at the 5- or 6-position of binaphthyl skeletons (as in ) requires careful optimization of reaction conditions. The Sonogashira coupling, used for phenylethynyl-substituted binaphthyls , could also be adapted for introducing alkynyl groups if further functionalization is desired.
Table 2: Comparative Yields in Binaphthyl Synthesis
| Reaction Step | Yield (%) | Source |
|---|---|---|
| Bromination (NBS) | 50–81 | |
| Sonogashira coupling | 70–90 | |
| Chiral resolution | 3.1–11.4 |
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction (SC-XRD) is indispensable for elucidating the stereochemistry of such compounds. In structurally related systems, SC-XRD confirms the octahedral coordination of metal centers in BINOL-metal complexes , a feature that may extend to the target compound when used in catalysis. For example, aluminum alkoxide intermediates in BINOL-Al catalysis exhibit hexacoordinated geometries with distinct helical chirality .
The hydroxynaphthylmethyl substituent in the target compound likely induces a twist-bend conformation, as seen in 8,8′-diphosphine binaphthyls . This distortion creates a chiral microenvironment conducive to asymmetric induction. Hydrogen-bonding networks, such as O–H···O interactions (bond lengths: 1.82–2.12 Å) , further rigidify the structure, enhancing enantioselectivity in catalytic applications.
Applications in Asymmetric Catalysis
(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene is hypothesized to function as a chiral ligand or catalyst in asymmetric reactions. Similar BINOL derivatives facilitate enantioselective transformations via two mechanisms:
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Ligand-Substrate Interactions: Non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the binaphthyl framework and substrates .
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Chiral-at-Metal Centers: Coordination to metals like aluminum induces metal-centered chirality, as demonstrated in hydroboration reactions .
In the latter case, the target compound’s hydroxyl groups may coordinate to metals, forming stereogenic centers that dictate reaction pathways. For instance, BINOL-Al complexes catalyze hydroboration with >90% enantiomeric excess (ee) by leveraging a ligand-assisted hydride transfer mechanism . The hydroxynaphthylmethyl group could further modulate steric bulk, improving selectivity.
Optical and Electronic Properties
The extended π-system of the binaphthyl backbone, combined with electron-donating hydroxyl groups, endows the compound with unique photophysical properties. Phenylethynyl-substituted analogs exhibit absorption maxima (λmax) at 350–400 nm and fluorescence quantum yields (ΦF) of 0.2–0.6 . While the target compound lacks ethynyl groups, its hydroxyl and naphthyl substituents may similarly redshift absorption/emission spectra via conjugation effects.
Circularly polarized luminescence (CPL) studies of related compounds reveal dissymmetry factors (glum) up to 10⁻³ . The chiral environment of the target compound could enhance CPL activity, making it a candidate for chiroptical materials.
Comparative Analysis with Related Derivatives
Table 3: Functional Comparison of Binaphthyl Derivatives
The target compound’s hydroxynaphthylmethyl group distinguishes it from traditional BINOL derivatives, offering additional hydrogen-bonding sites and steric bulk. This could expand its utility in reactions requiring bifunctional activation, such as aldol additions or Michael reactions.
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